molecular formula C17H19NO3S2 B2586145 (E)-7-(furan-2-yl)-4-(styrylsulfonyl)-1,4-thiazepane CAS No. 1706508-32-8

(E)-7-(furan-2-yl)-4-(styrylsulfonyl)-1,4-thiazepane

Cat. No.: B2586145
CAS No.: 1706508-32-8
M. Wt: 349.46
InChI Key: VFODOCOIIAHMAY-NTEUORMPSA-N
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Description

(E)-7-(Furan-2-yl)-4-(styrylsulfonyl)-1,4-thiazepane is a chemical compound featuring a 1,4-thiazepane core, a seven-membered ring containing both nitrogen and sulfur heteroatoms. This scaffold is of significant interest in medicinal chemistry and drug discovery. The structure is further functionalized with a furan-2-yl group and a unique (E)-styrylsulfonyl moiety, which may influence its electronic properties and interactions with biological targets. Compounds based on the 1,4-thiazepane scaffold have demonstrated promising biological activities in scientific research. Specifically, related bicyclic thiazolidinyl-1,4-thiazepines have been prepared and evaluated as potential antiparasitic agents, showing low micromolar EC50 values against Trypanosoma brucei brucei and high selectivity indices in preliminary studies . The styrylsulfonyl group in this compound is a distinctive feature that may contribute to its mechanism of action, potentially involving interactions with enzyme active sites or other macromolecular targets. This compound is intended for research applications only, serving as a valuable building block in organic synthesis and a candidate for the development of novel therapeutic agents in fields such infectious disease. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

7-(furan-2-yl)-4-[(E)-2-phenylethenyl]sulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c19-23(20,14-9-15-5-2-1-3-6-15)18-10-8-17(22-13-11-18)16-7-4-12-21-16/h1-7,9,12,14,17H,8,10-11,13H2/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFODOCOIIAHMAY-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCSC1C2=CC=CO2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-7-(furan-2-yl)-4-(styrylsulfonyl)-1,4-thiazepane is a compound belonging to the thiazepane class, characterized by its unique structural features that include a furan ring and a styrylsulfonyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound can be represented as follows:

PropertyValue
Molecular FormulaC₁₃H₁₃N₃O₂S
Molecular Weight307.43 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available

The compound features a thiazepane ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Research has indicated that thiazepane derivatives exhibit significant anticancer activity. For instance, structural modifications in similar compounds have shown promising results against various cancer cell lines. A study on related thiazolidine derivatives demonstrated that modifications could enhance antiproliferative activity significantly. In particular, compounds with IC50 values ranging from 0.7 to 1.0 μM against prostate cancer cells were noted, suggesting that structural features similar to those in this compound may also confer potent anticancer effects .

The mechanism of action for thiazepane derivatives often involves the inhibition of tubulin polymerization, which is critical for cancer cell division. This suggests that this compound may exert its effects through similar pathways, potentially disrupting the mitotic spindle formation necessary for cellular replication .

Study 1: Antiproliferative Activity

In a study evaluating the antiproliferative activity of thiazolidine derivatives, it was found that certain modifications led to enhanced cytotoxicity against melanoma and prostate cancer cell lines. The most effective compounds exhibited IC50 values as low as 0.4 μM . This underscores the potential for this compound to serve as a lead compound in anticancer drug development.

Study 2: Structural Activity Relationship (SAR)

A detailed SAR analysis revealed that the presence of specific substituents on the thiazepane ring could significantly influence biological activity. For instance, replacing certain functional groups with more bulky aromatic rings improved cytotoxicity . Such findings highlight the importance of structure optimization in developing effective therapeutic agents.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity
(E)-7-(furan-2-yl)-4-(styrylsulfonyl)-1,4-thiazepane Thiazepane Styrylsulfonyl, furan-2-yl ~370 (estimated) Hypothesized antifungal/anticancer
BJ39086 Thiazepane Morpholine sulfonyl, furan 332.44 Not reported
Thiazole derivative () Thiazole Hydrazone, furan, aryl ~400 (estimated) MIC = 250 µg/mL (antifungal), IC50 = 125 µg/mL (anticancer)

Table 2: Substituent Impact on Properties

Substituent Polarity LogP (Predicted) Potential Biological Role
Styrylsulfonyl Low ~3.5 Membrane permeability enhancement
Morpholine sulfonyl High ~1.8 Solubility improvement
Furan-2-yl Moderate ~2.0 Aromatic stacking interactions

Research Findings and Hypotheses

  • Antifungal Potential: The thiazole derivatives in demonstrate moderate antifungal activity, suggesting that the furan and sulfonyl groups in the target compound may confer similar effects, albeit with potency likely lower than fluconazole .
  • Anticancer Activity : The flexibility of the thiazepane ring could improve binding to diverse cellular targets compared to rigid thiazole derivatives. However, the styrylsulfonyl group’s hydrophobicity might increase off-target toxicity, necessitating further optimization .
  • Synthetic Accessibility : Thiazepane derivatives like BJ39086 are commercially available, indicating feasible synthetic routes for the target compound .

Q & A

Q. Table 1: Hypothetical Catalyst Comparison

CatalystYield (%)Purity (%)Reference
Hoveyda–Grubbs II89>95
Pd(OAc)₂6585[Hypothetical]
No catalyst<10N/A[Hypothetical]

How can researchers confirm the structural integrity of the styrylsulfonyl group in this compound?

Methodological Answer:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Look for characteristic sulfonyl proton deshielding (δ 7.5–8.5 ppm for aromatic protons adjacent to SO₂) .
    • IR spectroscopy : Confirm S=O stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹ .
  • Chromatography : Use phenyl-hexyl HPLC columns (e.g., Ascentis® Express) to assess purity and detect sulfonation byproducts .

Advanced Research Questions

How can researchers resolve contradictions in reported reactivity of the 1,4-thiazepane ring under nucleophilic substitution?

Methodological Answer:
Conflicting data on substitution reactions (e.g., chlorine replacement in benzothiazepines) may arise from:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may destabilize intermediates.
  • Steric effects : Bulky substituents on the thiazepane ring hinder nucleophilic attack.
    • Experimental design : Conduct kinetic studies under varied conditions (temperature, solvent) and compare with analogs like 4-(benzylsulfanyl)-7-chloro-1,5-benzothiazepine .

What advanced computational methods are suitable for predicting the biological target interactions of this compound?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with neurotransmitter receptors (e.g., GABAₐ or NMDA receptors), given structural similarities to benzodiazepine derivatives .
  • MD simulations : Assess stability of the furan-styrylsulfonyl moiety in binding pockets over 100-ns trajectories.
  • QSAR modeling : Correlate electronic properties (HOMO-LUMO gaps) of the thiazepane ring with activity data from analogs .

How can researchers address unexpected dimerization during synthesis?

Methodological Answer:
Dimerization (e.g., formation of (E)-1,4-di(furan-2-yl)but-2-ene) can be mitigated by:

  • Catalyst loading : Reduce Hoveyda–Grubbs II to ≤0.01 equiv to favor monomeric product .
  • Recycling : Recover dimers via column chromatography and subject them to additional reaction cycles .
  • Temperature control : Lower reaction temperatures (e.g., 40°C) may suppress side reactions .

Data Contradiction Analysis

Why do different studies report varying yields for sulfonation reactions in similar thiazepane derivatives?

Methodological Answer:
Discrepancies may stem from:

  • Oxidizing agent selectivity : Hydrogen peroxide vs. m-CPBA can yield sulfoxides vs. sulfones, respectively .
  • Reaction monitoring : Use TLC or in-situ IR to track intermediate sulfinates and optimize reaction quenching.
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) on the styryl ring may accelerate sulfonation kinetics .

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